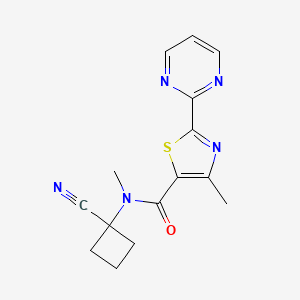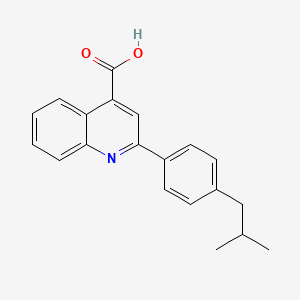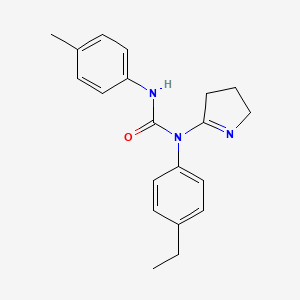
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methylphenyl)urea, also known as DPU-4, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in the field of medicine. DPU-4 belongs to the class of urea derivatives and has shown promising results in various scientific studies.
Applications De Recherche Scientifique
Glycolic Acid Oxidase Inhibition
1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methylphenyl)urea and its derivatives have been studied as inhibitors of glycolic acid oxidase (GAO). These compounds show potent inhibitory activity, suggesting their potential application in regulating metabolic pathways involving GAO. Chronic oral administration of specific derivatives demonstrated a significant reduction in urinary oxalate levels, indicating potential therapeutic uses in conditions like hyperoxaluria (Rooney et al., 1983).
Synthesis of Active Metabolites
Research has also focused on the stereoselective synthesis of active metabolites of potent kinase inhibitors using 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methylphenyl)urea derivatives. This process is crucial for developing effective therapeutic agents, particularly in cancer treatment, as it aids in the precise control of molecular interactions and activity (Chen et al., 2010).
Hydrogel Formation and Properties
The compound and its analogs are also studied for their ability to form hydrogels in specific pH conditions. These hydrogels' morphology and rheology can be tuned by varying the identity of the anion, offering potential applications in controlled drug release and tissue engineering (Lloyd & Steed, 2011).
Complexation and Binding Studies
Studies on the complexation and binding properties of N-(pyridin-2-yl),N'-substituted ureas, which are related to 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methylphenyl)urea, have provided insights into molecular interactions. These studies are vital in understanding and designing new drug molecules with better efficacy and reduced side effects (Ośmiałowski et al., 2013).
Organic Nonlinear Optical Crystals
Another exciting application is in the development of organic nonlinear optical nitrophenylhydrazone crystals based on pyrrole derivatives. These crystals, with various substituents, show significant macroscopic nonlinearity, which is crucial for applications in photonics and optoelectronics (Kwon et al., 2008).
Corrosion Inhibition
Recent studies have also explored the use of urea-derived Mannich bases, related to the compound , as corrosion inhibitors. Their efficiency in protecting metal surfaces from corrosion in acidic environments has implications for industrial applications like in pipelines and reactors (Jeeva et al., 2015).
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-3-16-8-12-18(13-9-16)23(19-5-4-14-21-19)20(24)22-17-10-6-15(2)7-11-17/h6-13H,3-5,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABBYPUUTJZJPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methylphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-(2-methylprop-2-enyl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]propanamide](/img/structure/B2605876.png)
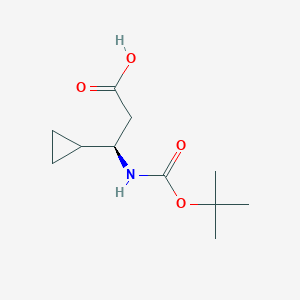
![Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2605879.png)
![1-(4-fluorophenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2605881.png)
![(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2605883.png)
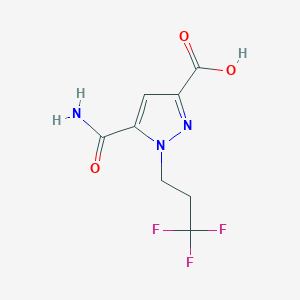
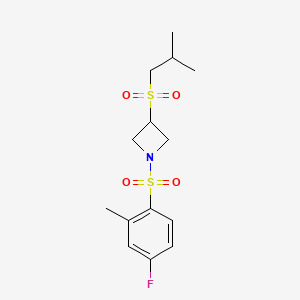

![N-tert-butyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2605888.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B2605889.png)
![2-[(4-Chlorophenyl)methyl]-5-methoxy-1,2-dihydroisoquinolin-1-one](/img/structure/B2605891.png)
![6-(2-morpholino-2-oxoethyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2605892.png)
